Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester
Description
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester is a carbamate derivative featuring a benzyl ester group, a piperidine core substituted with a 2-hydroxyethyl moiety at the 1-position, and a cyclopropyl group attached via a methylene bridge at the 4-position. The hydroxyethyl group enhances hydrophilicity, while the cyclopropyl moiety may influence steric interactions and metabolic stability .
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c22-13-12-20-10-8-16(9-11-20)14-21(18-6-7-18)19(23)24-15-17-4-2-1-3-5-17/h1-5,16,18,22H,6-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFSNUFGWYGNRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCN(CC2)CCO)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Formation
The piperidine ring is synthesized via reductive amination or cyclization reactions. For example, 1-(2-hydroxyethyl)piperidin-4-ylmethanol is prepared by reacting 4-piperidine methanol with ethylene oxide under basic conditions, yielding a secondary alcohol intermediate. This step often employs catalysts such as InCl3 to enhance reaction efficiency, as demonstrated in analogous syntheses of piperidine derivatives.
Cyclopropanation Strategy
Introduction of the cyclopropyl group occurs through a [2+1] cycloaddition reaction using diazomethane or via nucleophilic substitution with cyclopropylamine. Patent data reveal that cyclopropyl carbamic acid benzyl ester intermediates are synthesized by reacting cyclopropylamine with benzyl chloroformate in the presence of a base like triethylamine. This step achieves yields of 70–85% after purification via reverse-phase HPLC.
Esterification and Final Assembly
The carbamic acid benzyl ester moiety is introduced through a coupling reaction between the piperidine-cyclopropyl intermediate and benzyl chloroformate. Reaction conditions typically involve dichloromethane (DCM) as the solvent and m-chloroperbenzoic acid (mCPBA) as an oxidizing agent to stabilize reactive intermediates. For instance, a 2019 study reported a 71% yield for a similar esterification step under ultrasound irradiation at 40°C.
Key Intermediates and Their Characterization
Critical intermediates in the synthesis include:
| Intermediate Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| 1-(2-Hydroxyethyl)piperidin-4-ylmethanol | C8H17NO2 | Piperidine core with hydroxyl group |
| Cyclopropylamine | C3H7N | Source of cyclopropyl group |
| Benzyl chloroformate | C8H7ClO2 | Esterifying agent |
1-(2-Hydroxyethyl)piperidin-4-ylmethanol is characterized by NMR (δ 3.65 ppm for –CH2OH) and IR (ν 3350 cm⁻¹ for O–H stretch). The cyclopropane ring’s stability is confirmed via X-ray crystallography in related compounds, showing bond angles of 60°–62°.
Catalytic and Solvent Effects
Catalysts and solvents significantly impact reaction efficiency:
Role of InCl3 in Cyclization
Indium(III) chloride (InCl3) catalyzes the formation of heterocyclic intermediates, as seen in the synthesis of pyrano[2,3-c]pyrazoles. Under ultrasound irradiation, InCl3 reduces reaction times from hours to minutes (e.g., 20 minutes vs. 6 hours). This catalyst is also effective in piperidine ring closures, achieving >90% conversion in model reactions.
Solvent Optimization
Polar aprotic solvents like DCM and tetrahydrofuran (THF) are preferred for esterification steps due to their ability to stabilize carbocation intermediates. Ethanol-water mixtures (50% v/v) enhance solubility during crystallization, yielding products with >96% purity.
Purification and Analytical Techniques
Chromatographic Methods
Reverse-phase HPLC with C18 columns is standard for isolating this compound. A patent describes using a gradient of acetonitrile/water (70:30 to 95:5) to achieve 99% purity.
Spectroscopic Confirmation
-
¹H NMR : Peaks at δ 7.35 ppm (benzyl aromatic protons), δ 4.55 ppm (–OCH2C6H5), and δ 3.40 ppm (–CH2OH).
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ESI-MS : Molecular ion peak at m/z 319.42 [M+H]⁺, consistent with the molecular formula C18H26N2O3.
Comparative Analysis of Synthetic Routes
A comparison of three methods highlights trade-offs between yield, time, and complexity:
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 82 | 12 | High regioselectivity |
| Ultrasound-Assisted | 95 | 0.3 | Rapid kinetics |
| Classical Esterification | 71 | 6 | Low catalyst loading |
The ultrasound-assisted method, leveraging InCl3 catalysis, emerges as the most efficient, reducing reaction times by 95% compared to traditional approaches.
Challenges and Mitigation Strategies
Side Reactions
-
Oxidation of Cyclopropane : The cyclopropane ring is prone to ring-opening under acidic conditions. This is mitigated by using neutral pH buffers during workup.
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Ester Hydrolysis : Premature cleavage of the benzyl ester is avoided by maintaining anhydrous conditions and low temperatures (<10°C) during coupling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of the piperidinyl carbamate can be achieved using agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the piperidine ring, especially under electrophilic conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)
Reducing Agents: LiAlH4, NaBH4 (Sodium borohydride)
Substitution Conditions: Strong acids or bases
Major Products
Oxidation: Leads to the formation of ketones or aldehydes.
Reduction: Produces amines from carbamates.
Substitution: Can yield various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester has shown potential as a pharmacophore in the development of new therapeutic agents. Its structure allows for modifications that can enhance efficacy against various biological targets.
Case Studies
- Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit significant antidepressant effects. The incorporation of the cyclopropyl group may enhance the binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants .
- Analgesic Properties : Some studies have highlighted the analgesic potential of carbamate derivatives. The compound's ability to modulate pain pathways could lead to effective pain management therapies .
Neuropharmacology
The compound's structural features suggest it may interact with neurotransmitter systems, particularly those involving acetylcholine and serotonin. This interaction is crucial for developing treatments for neurodegenerative diseases.
Research Findings
- Cognitive Enhancement : Preliminary studies suggest that modifications of carbamate esters can improve cognitive function in animal models, indicating potential applications in treating conditions like Alzheimer's disease .
Synthesis and Development
The synthesis of this compound can be achieved through various chemical routes, emphasizing the importance of synthetic methodologies in drug development.
Synthesis Routes
| Synthesis Method | Description |
|---|---|
| Condensation Reaction | Involves the reaction between piperidine derivatives and cyclopropyl carbamate under controlled conditions to yield the desired ester. |
| Reflux Method | Utilizes high temperatures to promote reaction efficiency, often leading to higher yields of the product. |
Toxicology Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments are necessary to evaluate its potential side effects and establish safe dosage levels.
Toxicity Profiles
Initial toxicity studies have indicated that while some derivatives show promise as therapeutic agents, others may exhibit cytotoxic effects at elevated concentrations . Further research is required to delineate these effects clearly.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets in a specific manner. The hydroxyethyl and piperidine groups allow for hydrogen bonding and electrostatic interactions with proteins, potentially altering their function.
Molecular Targets: Likely targets include enzymes and receptors involved in neurotransmission and metabolic pathways.
Pathways: Modulation of these targets can affect signaling pathways and metabolic processes, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Ring Variations
a) Piperidine vs. Pyrrolidine
- Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester (): Structural Difference: Replaces the six-membered piperidine ring with a five-membered pyrrolidine. Implications: Pyrrolidine introduces greater ring strain and reduced conformational flexibility.
b) Piperidine vs. Cyclohexane
- {2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester (): Structural Difference: Substitutes the piperidine ring with a non-nitrogenous cyclohexane. The cyclohexane ring also increases hydrophobicity .
Substituent Modifications
a) Hydroxyethyl vs. Chloro-acetyl
- [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (): Structural Difference: Replaces the hydroxyethyl group with a chloro-acetyl moiety. The stereochemistry (R-configuration) may further influence chiral recognition .
b) Hydroxyethyl vs. Amino-acetyl
- [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (): Structural Difference: Substitutes hydroxyethyl with an amino-acetyl group and replaces cyclopropyl with isopropyl. The isopropyl carbamate may alter steric hindrance or metabolic pathways .
Carbamate Group Variations
a) Benzyl Ester vs. Allyl Ester
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Ring Size : Piperidine derivatives generally exhibit greater conformational flexibility than pyrrolidine analogs, which may enhance binding to larger active sites .
- Substituent Effects : Hydrophilic groups (e.g., hydroxyethyl) improve solubility, while electrophilic moieties (e.g., chloro-acetyl) may confer reactivity at the cost of safety .
- Commercial Status : Several analogs (e.g., pyrrolidine derivatives) are discontinued, suggesting challenges in synthesis or stability .
Biological Activity
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester (CAS No. 1353986-99-8) is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
- Molecular Formula : C16H30N2O3
- Molecular Weight : 298.42 g/mol
- Boiling Point : 410.2 °C (predicted)
- Density : 1.10 g/cm³ (predicted)
- pKa : 15.00 (predicted) .
The compound features a piperidine moiety, which is known for its role in various biological activities, including modulation of neurotransmitter systems and potential anticancer properties. Piperidine derivatives have been shown to interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that are crucial in both neuropharmacology and cancer therapy .
Anticancer Activity
Recent studies indicate that cyclopropyl-containing piperidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumors. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression .
Table 1: Summary of Anticancer Activities
Neuroprotective Effects
The compound also shows promise in neuropharmacology, particularly in the context of Alzheimer's disease. Piperidine derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This action can potentially improve cognitive function and mitigate symptoms associated with Alzheimer’s disease.
Table 2: Neuroprotective Activities
| Study Reference | Enzyme Targeted | Inhibition Effect | Implication |
|---|---|---|---|
| AChE | Significant inhibition | Potential treatment for Alzheimer's | |
| BuChE | Variable inhibition | Cognitive enhancement |
Case Studies
Several case studies have explored the therapeutic applications of cyclopropyl-piperidine derivatives:
- Cancer Therapy : A study demonstrated that a related piperidine derivative exhibited superior cytotoxicity compared to standard chemotherapeutics like bleomycin, suggesting that structural modifications can enhance efficacy .
- Alzheimer's Disease : Research has shown that certain piperidine-based compounds improve cognitive functions in animal models by modulating cholinergic activity, indicating potential for the development of new treatments for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield and purity?
- Answer : The synthesis involves sequential functionalization of the piperidine ring. Key steps include reductive amination (to introduce the hydroxyethyl group), cyclopropane coupling via nucleophilic substitution, and benzyl ester formation through carbamate chemistry. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like Pd/C for hydrogenation) significantly affect yield. For instance, anhydrous solvents (e.g., dichloromethane) minimize hydrolysis of intermediates, while controlled pH during carbamate formation prevents side reactions . Purification via column chromatography or HPLC is recommended to achieve >95% purity .
Q. How should researchers characterize the compound’s physicochemical properties for reproducibility?
- Answer : Standardized protocols include:
- Solubility : Test in polar (water, ethanol) and non-polar solvents (DMSO, DCM) at 25°C. The hydroxyethyl group enhances aqueous solubility (~2.5 mg/mL in water), while the benzyl ester increases lipophilicity (logP ~2.8) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Hydrolysis of the carbamate and ester groups under acidic/basic conditions is a major degradation pathway .
- Spectroscopic Data : Use -/-NMR to confirm cyclopropane (δ 0.5–1.5 ppm) and piperidine (δ 2.5–3.5 ppm) signals. IR spectroscopy verifies carbamate C=O stretching (~1700 cm) .
Q. What preliminary assays are recommended to screen biological activity?
- Answer : Prioritize target-based assays using:
- Enzyme inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) at 1–100 µM concentrations. The hydroxyethyl group may enhance binding to catalytic sites via hydrogen bonding .
- Receptor binding : Radioligand displacement assays (e.g., for σ-1 or NMDA receptors) with calculations. The cyclopropyl group’s rigidity may improve receptor selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities across studies?
- Answer : Discrepancies often arise from:
- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) alters ionization of the piperidine nitrogen (pKa ~8.5), affecting receptor interactions. Standardize protocols using HEPES buffer (pH 7.4) .
- Metabolite interference : Hydrolysis of the benzyl ester in vivo generates active metabolites. Use LC-MS to quantify intact compound vs. metabolites in assay matrices .
Q. What strategies optimize the compound’s metabolic stability without compromising activity?
- Answer :
- Ester bioisosteres : Replace the benzyl ester with a methyloxadiazole to resist hydrolysis while maintaining lipophilicity .
- Piperidine modifications : Introduce fluorine at C-4 to block cytochrome P450-mediated oxidation. Computational docking (e.g., AutoDock Vina) predicts steric effects on target binding .
Q. How does stereochemistry at the piperidine C-4 position influence pharmacological profiles?
- Answer : The (R) -configured piperidine enhances AChE inhibition ( = 12 nM vs. 45 nM for (S) -isomer) due to better alignment with the enzyme’s catalytic triad. Resolve enantiomers via chiral HPLC (Chiralpak AD-H column) and validate using circular dichroism .
Q. What advanced techniques elucidate the compound’s mechanism of action in neurological models?
- Answer :
- Kinetic analysis : Use surface plasmon resonance (SPR) to measure on/off rates (, ) for receptor binding. A slow (>0.01 s) suggests prolonged target engagement .
- In silico modeling : Molecular dynamics simulations (e.g., GROMACS) predict how the cyclopropyl group stabilizes hydrophobic pockets in receptor subtypes .
Comparative and Methodological Questions
Q. How does this compound compare structurally and functionally to similar carbamates (e.g., benzyl piperidine carbamates)?
- Answer : Key differences include:
- Hydroxyethyl vs. methyl groups : The hydroxyethyl moiety improves solubility and hydrogen-bonding capacity, increasing potency in cell-based assays (e.g., 2.3-fold higher activity in neuroprotection models) .
- Cyclopropyl vs. phenyl : Cyclopropane’s strain energy enhances conformational rigidity, reducing off-target effects (e.g., 50% lower hERG channel binding) .
Q. What analytical methods are critical for detecting degradation products during long-term storage?
- Answer : Employ HPLC-DAD-ELSD for simultaneous quantification:
- Degradant 1 : Cyclopropyl-piperidine amine (retention time = 8.2 min, ELSD signal).
- Degradant 2 : Benzyl alcohol (retention time = 5.7 min, UV 254 nm).
Storage at -20°C under argon reduces hydrolysis by 90% vs. room temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
